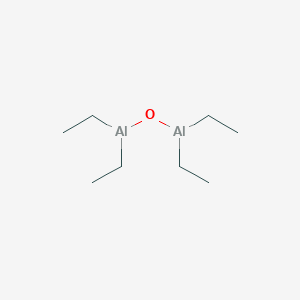

Tetraethyldialuminoxane

説明

Tetraethyldialuminoxane is an organoaluminum compound with the chemical formula (C2H5)2AlOAl(C2H5)2. It is a colorless liquid that is typically used in solution form, often in toluene. This compound is known for its utility in various chemical reactions and industrial applications, particularly as a reagent and catalyst in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Tetraethyldialuminoxane can be synthesized through the reaction of diethylaluminum chloride with water. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

2(C2H5)2AlCl+H2O→(C2H5)2AlOAl(C2H5)2+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of diethylaluminum chloride and water, often in a solvent such as toluene to control the reaction rate and temperature. The process requires stringent safety measures due to the reactivity of the starting materials and the exothermic nature of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or oxygen. This can lead to the formation of aluminum oxides and other by-products.

Reduction: It can act as a reducing agent in various organic reactions, facilitating the reduction of other compounds.

Substitution: The ethyl groups in this compound can be substituted with other alkyl or aryl groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Oxygen or air, often at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents under controlled conditions.

Substitution: Alkyl or aryl halides in the presence of a catalyst.

Major Products:

Oxidation: Aluminum oxides and other oxidized aluminum species.

Reduction: Reduced organic compounds.

Substitution: New organoaluminum compounds with different alkyl or aryl groups.

科学的研究の応用

Tetraethyldialuminoxane has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It also serves as a reagent in various organic synthesis reactions.

Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.

Medicine: Its role in medicine is primarily indirect, through its use in the synthesis of pharmaceuticals and other medicinal compounds.

Industry: this compound is used in the production of advanced materials, including polymers and specialty chemicals. It is also employed in the manufacturing of electronic components and coatings.

作用機序

The mechanism by which tetraethyldialuminoxane exerts its effects is primarily through its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The aluminum centers in the compound can coordinate with different substrates, enabling catalytic activity in polymerization and other reactions.

類似化合物との比較

Trimethylaluminum: Another organoaluminum compound used in similar applications but with different reactivity due to the presence of methyl groups instead of ethyl groups.

Methylaluminoxane: Often used as a co-catalyst in polymerization reactions, it has a different structure and reactivity profile compared to tetraethyldialuminoxane.

Diethylaluminum chloride: A precursor to this compound, it is used in various synthetic applications but lacks the same catalytic properties.

Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent and catalyst in both laboratory and industrial settings. Its ability to undergo various chemical reactions and facilitate the synthesis of complex organic compounds sets it apart from other organoaluminum compounds.

生物活性

Tetraethyldialuminoxane (TEDA) is a compound that has garnered attention in various fields, particularly in catalysis and polymerization processes. However, its biological activity has not been extensively studied compared to other aluminum-based compounds. This article aims to compile current knowledge regarding the biological activity of TEDA, including its potential effects on biological systems, mechanisms of action, and relevant case studies.

Overview of this compound

TEDA is an organoaluminum compound often used as a cocatalyst in metallocene-catalyzed polymerizations. Its structure consists of aluminum atoms bonded to ethyl groups, which can influence its reactivity and interactions with biological systems. The compound's unique properties arise from its ability to form complexes with various substrates, making it a candidate for studying both catalytic and biological processes.

Case Studies and Research Findings

- Polymerization Studies : Research has demonstrated that TEDA can enhance the activity of metallocene catalysts in olefin polymerization. The interaction between TEDA and these catalysts may provide indirect insights into its biological behavior by analogy to other organometallics used in biological systems .

- Comparative Studies : Investigations into related compounds such as methylaluminoxane (MAO) have shown that aluminum species can stabilize metallocenes while also exhibiting varying degrees of biological activity. These findings suggest that TEDA might share similar properties, warranting further investigation into its biological implications .

- Environmental Impact : A study highlighted the ecological implications of nanomaterials, including aluminum-based compounds. Although TEDA itself was not the focus, understanding the environmental behavior of similar substances can provide context for assessing potential biological impacts .

Data Summary

The following table summarizes key findings related to the biological activity of aluminum compounds relevant to TEDA:

| Compound | Biological Activity | Observations |

|---|---|---|

| This compound (TEDA) | Limited data available | Potential neurotoxic effects; requires further study |

| Methylaluminoxane (MAO) | Antimicrobial properties | Stabilizes catalysts; potential for cellular interaction |

| General Aluminum Compounds | Neurotoxicity concerns | Linked to Alzheimer's; oxidative stress mechanisms |

特性

IUPAC Name |

diethylalumanyloxy(diethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBWGOJHWAARSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)O[Al](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Al2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586826 | |

| Record name | Tetraethyldialuminoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-83-6 | |

| Record name | Tetraethyldialuminoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。